(1S,3R,5R,7R)-1-ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane
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Overview
Description
(1S,3R,5R,7R)-1-ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[321]octane is a bicyclic organic compound characterized by its unique structure, which includes two oxygen atoms within its bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,5R,7R)-1-ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane typically involves the enantioselective construction of the bicyclic scaffold. One common approach is the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . This process often involves the use of chiral catalysts and specific reaction conditions to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,3R,5R,7R)-1-ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(1S,3R,5R,7R)-1-ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1S,3R,5R,7R)-1-ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(1S,3R,5R,7R)-1-ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane is unique due to its specific stereochemistry and the presence of two oxygen atoms within its bicyclic structure. This distinct arrangement imparts unique chemical and biological properties, differentiating it from other similar compounds.
Properties
CAS No. |
162428-76-4 |
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Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
(1S,3R,5R,7R)-1-ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C11H20O2/c1-5-11-8(2)6-10(4,13-11)7-9(3)12-11/h8-9H,5-7H2,1-4H3/t8-,9-,10-,11+/m1/s1 |
InChI Key |
LOGJGKGBKZOEKZ-DBIOUOCHSA-N |
Isomeric SMILES |
CC[C@@]12[C@@H](C[C@@](O1)(C[C@H](O2)C)C)C |
Canonical SMILES |
CCC12C(CC(O1)(CC(O2)C)C)C |
Origin of Product |
United States |
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